![molecular formula C22H14FNO3 B3508288 N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3508288.png)
N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as FC-3, is a small molecule that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide involves the inhibition of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which play important roles in various physiological processes. By inhibiting PDE10A, N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide increases the levels of cAMP and cGMP, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In the brain, N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in neuronal survival and plasticity. N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is that it is a small molecule, which makes it easy to synthesize and modify for various scientific research applications. However, one limitation is that N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide research. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent in the treatment of cancer. Additionally, further studies are needed to understand the long-term effects and safety of N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide in vivo.
Scientific Research Applications
N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have potential in various scientific research applications. One such application is in the field of cancer research, where N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been found to inhibit the growth of cancer cells. N-(3-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-fluorophenyl)-3-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO3/c23-17-8-4-9-18(13-17)24-21(25)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)27-22(19)26/h1-13H,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVUKHUWLMCMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-(2-oxochromen-3-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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